

Spectroscopic Profile of 1,2-Bis(4-fluorophenyl)ethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethane

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1,2-Bis(4-fluorophenyl)ethane** (CAS 458-76-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this compound in a research and development setting. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2-Bis(4-fluorophenyl)ethane**. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	Multiplet	4H	Ar-H (ortho to F)
~6.95	Multiplet	4H	Ar-H (meta to F)
~2.85	Singlet	4H	-CH ₂ -CH ₂ -

Predicted in CDCl_3 **Table 2: Predicted ^{13}C NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~161.5 (d, $J \approx 245$ Hz)	C-F
~137.5 (d, $J \approx 3$ Hz)	Ar-C (ipso, attached to ethane)
~130.0 (d, $J \approx 8$ Hz)	Ar-CH (ortho to F)
~115.0 (d, $J \approx 21$ Hz)	Ar-CH (meta to F)
~37.0	-CH ₂ -CH ₂ -

Predicted in CDCl_3 . 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J).

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2930	Medium	Aliphatic C-H Stretch
~1600	Strong	Aromatic C=C Stretch
~1510	Strong	Aromatic C=C Stretch
~1220	Strong	C-F Stretch
~830	Strong	para-disubstituted C-H Bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
218.09	100	[M] ⁺ (Molecular Ion)
109.04	80	[C ₇ H ₆ F] ⁺ (Fluorotropylium ion)
91.05	15	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for solid organic compounds like **1,2-Bis(4-fluorophenyl)ethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **1,2-Bis(4-fluorophenyl)ethane** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.^[1] Transfer the solution to an NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).^[1]
- Data Acquisition: Place the NMR tube in the spectrometer's probe.^[2] Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Typical acquisition for ^1H NMR may take a few minutes, while ^{13}C NMR may require a longer acquisition time (20-60 minutes) due to the lower natural abundance of the ^{13}C isotope.^[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Thin Solid Film Method):

- Sample Preparation: Dissolve a small amount (a few mg) of **1,2-Bis(4-fluorophenyl)ethane** in a volatile organic solvent (e.g., methylene chloride or acetone).[3]
- Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
[3] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[3]
Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.[4]
- Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

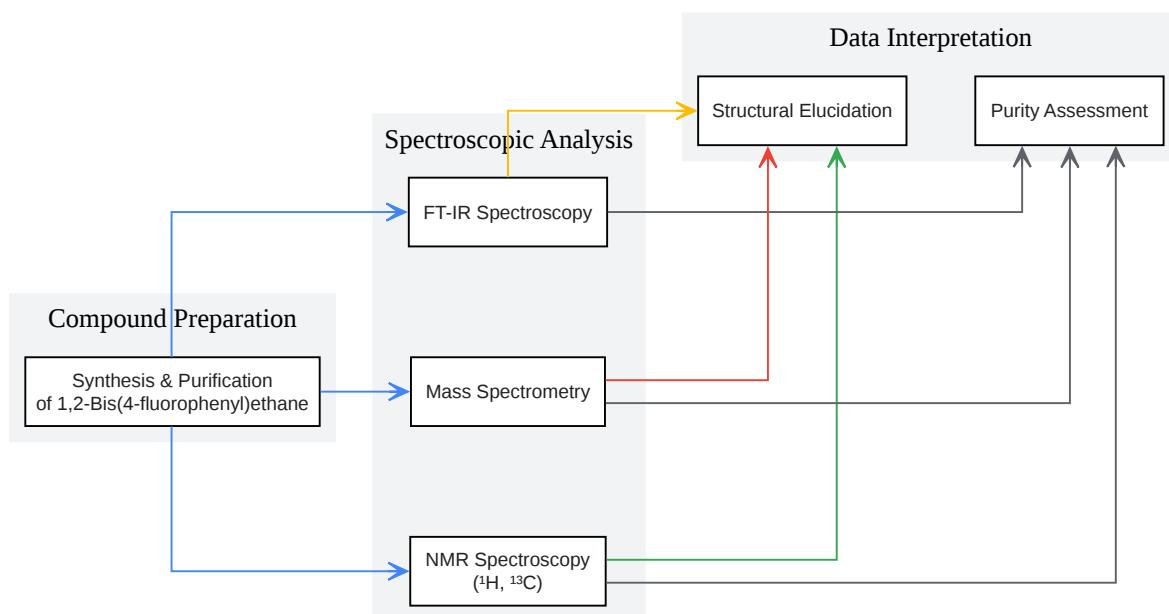
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[5] For solid samples, a direct insertion probe may be used.
- Ionization: Bombard the sample molecules with a high-energy electron beam, causing them to ionize and form a molecular ion ($[\text{M}]^+$) and various fragment ions.[5][6]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]
[8]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[8] The peak with the highest m/z often corresponds to the molecular ion.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.



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Caption: General workflow for the spectroscopic characterization of an organic compound.

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